molecular formula C24H25ClN2O3 B2868621 N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide CAS No. 312941-79-0

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2868621
CAS No.: 312941-79-0
M. Wt: 424.93
InChI Key: XTJXVOFBIUHOGR-UHFFFAOYSA-N
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Description

N-[4-(Adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a unique structure combining an adamantane moiety with a chloronitrobenzamide group, a framework known to exhibit significant biological potential. The adamantane group is a well-characterized pharmacophore that can improve the metabolic stability and membrane permeability of lead compounds. Recent scientific investigations have highlighted adamantane-based ligands as promising chemical tools for targeting ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key therapeutic target for conditions like neuropathic pain and cold allodynia . Furthermore, related N-(alkyl/aryl)-4-nitrobenzamide derivatives have been extensively studied for their inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, marking them as promising scaffolds for the development of new antidiabetic agents . This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)26-23(28)20-10-19(27(29)30)3-4-21(20)25/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJXVOFBIUHOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through halogenation, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can improve scalability and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases such as sodium hydroxide . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to easily penetrate cell membranes . Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their function or altering their activity. The nitro group may also play a role in redox reactions within the cell, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide with analogous compounds, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural Analogues with Adamantane Moieties

Compound Name / ID Key Structural Features Molecular Weight (Da) Functional Groups Synthetic Yield/Purity
Target Compound (312941-79-0) Adamantane, 2-methylphenyl, 2-Cl-5-NO₂-benzamide ~454.9 (calculated) Amide, nitro, chloro, adamantyl Purity: Not reported
UOSD010 (C25H44N7O) Adamantane, triazine, piperazine, ethoxy 458.36 Triazine, ethoxy, piperazine 86% yield, 100% purity (HPLC)
573965-48-7 Adamantyl carbamoyl, methanesulfonyl, nitrobenzoate ~492.5 (calculated) Ester, sulfonyl, nitro Not reported
N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide Di-adamantane, carboxamide linkages ~428.6 (calculated) Amide, adamantyl (dual substitution) Not reported

Key Observations:

Adamantane Substitution :

  • The target compound and UOSD010 both feature a single adamantane group, whereas 573965-48-7 and the di-adamantane carboxamide exhibit distinct substitution patterns. Dual adamantane substitution (as in ) increases molecular weight and logP, likely reducing aqueous solubility but enhancing membrane permeability.

Functional Group Diversity: The target’s 2-chloro-5-nitrobenzamide group introduces strong electron-withdrawing effects, which may stabilize the molecule or influence binding interactions.

Synthetic Complexity :

  • UOSD010 was synthesized with high yield (86%) and purity (100% by HPLC) , suggesting optimized protocols for triazine-piperazine derivatives. The target compound’s synthesis details are unspecified, but its benzamide core may involve simpler coupling reactions compared to triazine-based analogues.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The adamantane group increases logP in all analogues. However, the di-adamantane compound likely has the highest logP, which could limit bioavailability despite enhanced CNS penetration.
  • Metabolic Stability : The target’s amide bond is more stable than ester-containing analogues like 573965-48-7 , which may undergo esterase-mediated hydrolysis.

Biological Activity

N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological properties. The presence of a chloro and nitro group on the benzamide core enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that derivatives of benzamide, particularly those containing adamantane, exhibit significant anticancer activities. For instance, a study on similar compounds demonstrated potent anti-proliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One compound in this series showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxicity .

Mechanism of Action :

  • Apoptosis Induction : The compound was found to induce apoptosis through caspase-dependent pathways. Specifically, it increased the activity of caspase-3 and caspase-8 while having minimal effect on caspase-9, suggesting a preferential activation of the extrinsic apoptotic pathway .

Antidiabetic Activity

Another area of interest is the compound's potential as an antidiabetic agent. A related study focused on N-(alkyl/aryl)-4-nitrobenzamide derivatives found that certain modifications led to enhanced inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. The most active derivative exhibited an IC50 value of 0.90 ± 0.31 μM against α-amylase .

Structure-Activity Relationship :

  • The presence of electron-donating (methyl) and electron-withdrawing (nitro) groups significantly influenced the inhibitory activity against these enzymes. Molecular docking studies revealed favorable interactions with active site residues, validating the structure-activity relationship .

Study 1: Anticancer Efficacy

A focused investigation on adamantane-based compounds revealed that structural modifications could enhance anticancer efficacy. The study synthesized a range of derivatives and evaluated their cytotoxicity across multiple cancer cell lines. Notably, compounds with specific substitutions showed enhanced potency and selectivity for cancer cells over normal cells .

Study 2: Antidiabetic Potential

In another study examining the antidiabetic properties of benzamide derivatives, researchers synthesized various compounds and assessed their efficacy in inhibiting α-glucosidase and α-amylase. The results indicated that modifications to the benzamide structure could lead to significant improvements in inhibitory activity, with implications for diabetes management .

Data Tables

Compound NameTarget EnzymeIC50 Value (μM)Biological Activity
Compound 5oα-Amylase0.90 ± 0.31Strong inhibitor
Compound 5rHepG2 Cells10.56 ± 1.14Induces apoptosis
Compound Xα-Glucosidase5.60 ± 0.30Moderate inhibitor

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